molecular formula C19H17N3O3S B11075818 3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one

3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one

Cat. No.: B11075818
M. Wt: 367.4 g/mol
InChI Key: CANSPUVUNSFCCH-UHFFFAOYSA-N
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Description

3-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}DIHYDRO-2(3H)-FURANONE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a furanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 3-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}DIHYDRO-2(3H)-FURANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with acylating agents.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Furanone Moiety: The furanone ring is formed through cyclization reactions involving suitable dicarbonyl compounds.

    Final Assembly: The final step involves the coupling of the triazole and furanone moieties through sulfur linkages, often using thiolating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}DIHYDRO-2(3H)-FURANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}DIHYDRO-2(3H)-FURANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}DIHYDRO-2(3H)-FURANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and methoxyphenyl group allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 3-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}DIHYDRO-2(3H)-FURANONE include:

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole and methoxyphenyl groups but lacks the furanone moiety.

    2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: Contains similar functional groups but has a different core structure.

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but with variations in the substituents and core ring systems.

The uniqueness of 3-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}DIHYDRO-2(3H)-FURANONE lies in its combination of the triazole, methoxyphenyl, and furanone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

3-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]oxolan-2-one

InChI

InChI=1S/C19H17N3O3S/c1-24-15-9-7-13(8-10-15)17-20-21-19(26-16-11-12-25-18(16)23)22(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

CANSPUVUNSFCCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4CCOC4=O

Origin of Product

United States

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